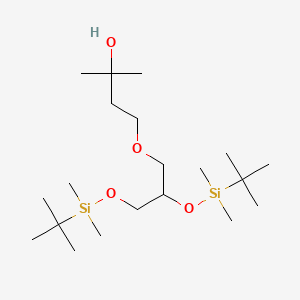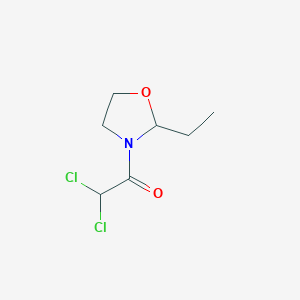
2,2-Dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- typically involves the reaction of 1,2-amino alcohols with dichloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- has several scientific research applications:
Agriculture: It is used as a safener in herbicides to protect crops from herbicide injury while maintaining the herbicidal effect on weeds.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents.
Wirkmechanismus
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- involves its interaction with specific molecular targets. In agriculture, it induces the production of detoxifying enzymes like glutathione S-transferase, which helps in detoxifying herbicides in crops . In pharmaceuticals, its mechanism may involve inhibition of bacterial protein synthesis, similar to other oxazolidinone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidines and oxazolidinones, such as:
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Another safener used in agriculture.
LINEZOLID: An oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
52836-71-2 |
|---|---|
Molekularformel |
C7H11Cl2NO2 |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-10(3-4-12-5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
PKOWTDBBKPDWNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1N(CCO1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)

![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
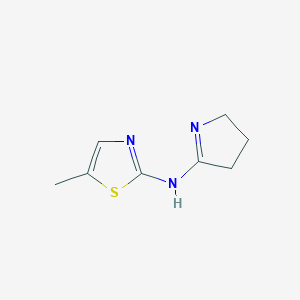
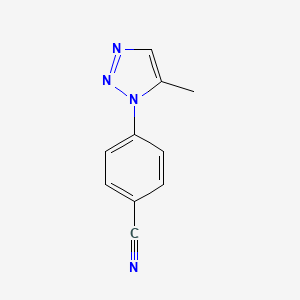
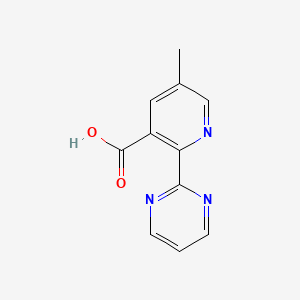
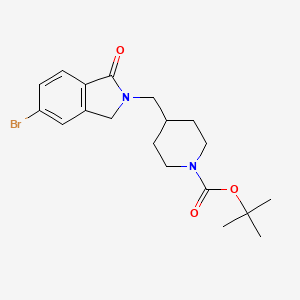

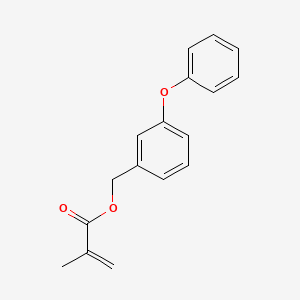
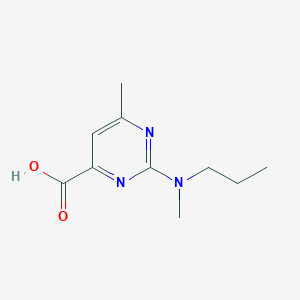
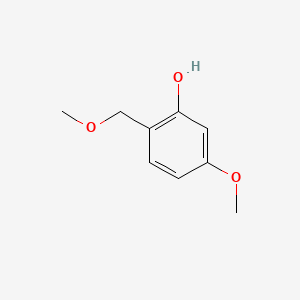
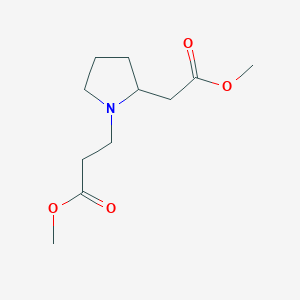
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
